tert-Butyl 2-aminonicotinate
Overview
Description
Tert-Butyl 2-aminonicotinate is a chemical compound that is part of a broader class of tert-butyl compounds with applications in organic synthesis. These compounds are often used as intermediates in the synthesis of amines and other nitrogen-containing molecules. The tert-butyl group in these compounds serves as a protective group that can be removed under certain conditions, allowing for further functionalization of the molecule.
Synthesis Analysis
The synthesis of tert-butyl compounds, such as tert-butyl 2-aminonicotinate, often involves the use of tert-butanesulfinyl imines as intermediates. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, as described in the synthesis of a wide range of amines, including amino acids and amino alcohols . The tert-butyl group is known to activate the imines for the addition of various nucleophiles and can be cleaved post-nucleophilic addition by acid treatment . Additionally, tert-butyl aminocarbonate, another related compound, is synthesized by reacting hydroxylamine with di-tert-butyl dicarbonate, which can then acylate amines .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-aminonicotinate and related compounds has been studied using various spectroscopic methods and crystallographic analyses. For instance, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, a compound with a similar tert-butyl group, was characterized by FT-NMR, FT-IR, and single crystal X-ray diffraction, revealing an orthorhombic lattice and specific intermolecular interactions . These structural analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions Analysis
Tert-butyl compounds participate in a variety of chemical reactions. For example, tert-butyl nitrite has been used as an oxidant and a nitrogen source in multicomponent reactions leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . Furthermore, tert-butylsulfonamide has been employed as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group and the overall molecular structure. Thermal and crystallographic studies provide insights into the stability and behavior of these compounds under various conditions. For example, the thermal analysis of tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was determined by DSC and TGA, indicating its thermal stability . The crystal structure is often stabilized by hydrogen bonding, which can also affect the compound's solubility and reactivity .
Scientific Research Applications
Synthesis and Chemical Properties
- The tert-butyl esters of aminonicotinic acids, including tert-Butyl 2-aminonicotinate, are synthesized from chloronicotinic acids. These compounds are prepared without the need for purification of intermediates, indicating a straightforward synthesis process (Wright, 2012).
- A one-pot method for synthesizing tert-butyl 6-aminonicotinate is described, highlighting the efficiency of this process. This method extends to the synthesis of a series of carboxylate-substituted heteroaryl amines (Kandalkar et al., 2013).
Application in Protein Research
- O-tert-Butyltyrosine, a related compound, demonstrates the usefulness of the tert-butyl group in protein research. It acts as an NMR tag for high-molecular-weight systems, facilitating the observation of protein structures and interactions (Chen et al., 2015).
Medicinal Chemistry and Drug Development
- The tert-butyl group, often used in medicinal chemistry, can affect the properties of bioactive compounds. Evaluating alternative substituents to tert-butyl groups, such as in tert-Butyl 2-aminonicotinate, is crucial for optimizing drug properties (Westphal et al., 2015).
Synthesis of Amino Compounds
- Tert-butyl aminocarbonate, which can be used to acylate amines, is synthesized through the reaction of hydroxylamine with di-tert-butyl dicarbonate. This represents a novel compound type and method relevant to the synthesis of amino compounds (Harris & Wilson, 1983).
Electrocatalytic Applications
- An electrocatalytic carboxylation method utilizing tert-Butyl 2-aminonicotinate shows potential for environmentally friendly and efficient synthesis processes (Feng et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-aminopyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIURPMYMHDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-aminonicotinate | |
CAS RN |
464216-16-8 | |
Record name | tert-butyl 2-aminopyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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